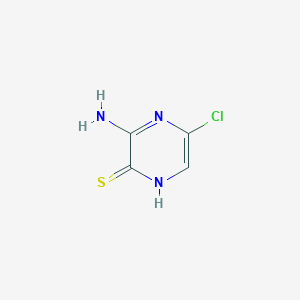

3-Amino-5-chloropyrazine-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-1H-pyrazine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRPTPFOEDVBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=S)N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Chloropyrazine 2 Thiol and Structural Analogs

Established Synthetic Pathways to 3-Amino-5-chloropyrazine-2-thiol

The synthesis of this compound is typically achieved through a sequence of reactions that functionalize the pyrazine (B50134) core. The key steps involve the strategic introduction of amino, chloro, and thiol groups onto the heterocyclic ring.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound often begins with the commercially available 2-aminopyrazine (B29847). thieme-connect.com The introduction of halogen atoms to the pyrazine nucleus is a critical step, as it provides a reactive site for subsequent nucleophilic substitution. thieme-connect.com The presence of the electron-donating amino group on the pyrazine ring facilitates electrophilic halogenation. thieme-connect.com

Various halogenating agents, including N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS), are employed under different reaction conditions to achieve the desired halogenation pattern. thieme-connect.comthieme-connect.comresearchgate.net Studies have shown that both mono- and dihalogenation can be achieved with good yields, particularly with chlorination and bromination, by carefully selecting the solvent and controlling the stoichiometry of the halogenating agent. thieme-connect.comthieme-connect.com Acetonitrile (B52724) has been identified as an ideal solvent for these reactions, and the use of microwave irradiation can be essential for achieving efficient halogenation in short reaction times. thieme-connect.comthieme-connect.comthieme.de For instance, reacting 2-aminopyrazine with 1.1 equivalents of NCS in acetonitrile at room temperature can lead to the monohalogenated product, 2-amino-5-chloropyrazine. Increasing the equivalents of the halogenating agent can result in dihalogenated products like 2-amino-3,5-dibromopyrazine. thieme-connect.com

A direct fluorination method for 2-aminopyrazine derivatives using Selectfluor has also been developed, affording 5-fluoro-2-aminopyrazines with high regioselectivity under mild, transition-metal-free conditions. sioc-journal.cn

| Halogenating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| NCS (1.1 equiv) | Acetonitrile | Room Temperature | 2-Amino-5-chloropyrazine | High |

| NBS (1.1 equiv) | Acetonitrile | Room Temperature | 2-Amino-5-bromopyrazine | High |

| NBS (3.3 equiv) | Acetonitrile | - | 2-Amino-3,5-dibromopyrazine | 38% |

| Selectfluor | Toluene:Water | Room Temperature | 5-Fluoro-2-aminopyrazines | Good |

Thiolation Reactions and Mechanistic Considerations

Following halogenation, the next crucial step is the introduction of the thiol group, a process known as thiolation. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom on the pyrazine ring is displaced by a sulfur nucleophile. scribd.comacsgcipr.org

For the synthesis of pyrazine-2-thiols, a common method involves the reaction of a 2-chloropyrazine (B57796) derivative with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). d-nb.info For example, 2-chloropyrazine can be converted to pyrazine-2-thiol by treatment with NaSH in a solvent like dimethylformamide (DMF) at elevated temperatures. d-nb.info The mechanism involves the attack of the highly nucleophilic hydrosulfide ion on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final thiol product. The electron-withdrawing nature of the pyrazine nitrogens facilitates this substitution.

Analogous procedures in the pyridine (B92270) series, such as the synthesis of 3-amino-5-chloropyridine-2-thiol (B1643796) from 3,5-dichloropyridine-2-thiol (B13531544) via amination, suggest that a similar SNAr displacement is a viable strategy for pyrazines. Therefore, a plausible route to this compound would involve the thiolation of a 3-amino-2,5-dichloropyrazine precursor.

Multi-step Convergent and Divergent Synthesis Approaches

The synthesis of this compound can be approached using both divergent and convergent strategies.

A divergent synthesis would begin with a common starting material, such as 2-aminopyrazine, which is sequentially functionalized. This approach involves a linear sequence of reactions, starting with halogenation to introduce the chlorine atom at the 5-position, followed by a second halogenation at the 3-position, and finally, selective thiolation at the 2-position. This method offers the flexibility to create a library of related compounds by varying the reagents in the later steps.

A convergent synthesis , in contrast, involves the preparation of separate, complex fragments of the molecule that are then joined together in the final steps. For this compound, a hypothetical convergent approach could involve the coupling of a pre-functionalized aminopyrazine fragment (e.g., an organometallic derivative) with another fragment containing the chloro and thiol groups. While specific examples for this exact molecule are not prevalent, the principles of transition metal-catalyzed cross-coupling reactions support the feasibility of such a strategy. rsc.org Another divergent approach has been used for synthesizing β-pyrazine-fused diporphyrins from 2-amino-5,10,15,20-tetraphenylporphyrins, showcasing how a single precursor can lead to complex structures. thieme-connect.de

Synthesis of Pyrazine-Thiol Derivatives and Related Heterocycles

The synthesis of the broader class of pyrazine-thiol derivatives and related heterocycles employs a range of synthetic reactions, including classical condensation methods and modern metal-catalyzed couplings.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are fundamental to the construction of the pyrazine ring itself. The Gutknecht pyrazine synthesis, for example, involves the self-condensation of α-amino ketones, which can be formed from α-halo ketones and ammonia. The resulting dihydropyrazine (B8608421) is then oxidized to the aromatic pyrazine. Another classical method is the Staedel–Rugheimer pyrazine synthesis, which involves the reaction of an α-dicarbonyl compound with a 1,2-diamine in the presence of a base. youtube.com

These principles can be extended to synthesize substituted pyrazine-thiols by using appropriately functionalized precursors. For instance, condensing an α-dicarbonyl compound with a diamine that already bears a protected thiol group could lead to a pyrazine-thiol derivative after deprotection and oxidation. Base-catalyzed conjugate addition reactions of thiols to activated alkynes are also a powerful tool for forming C-S bonds and can be applied to substrates containing a pyrazine ring. acs.orgbham.ac.uk Similarly, base-catalyzed cyclocondensation reactions are used to synthesize related fused heterocycles, such as the formation of benzothiazepines from chalcones and 2-aminothiophenol, often catalyzed by a base like piperidine. uel.ac.uk

Metal-Catalyzed Coupling Reactions Involving Pyrazine Halides and Thiolates

Transition metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for forming carbon-heteroatom bonds, including the C–S bond in pyrazine-thiol derivatives. rsc.org These methods are particularly useful when traditional SNAr reactions are not sufficiently reactive. acsgcipr.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, are widely used. acsgcipr.org These reactions typically employ a palladium catalyst in combination with a specific phosphine (B1218219) ligand to couple an aryl or heteroaryl halide (like a chloropyrazine) with a thiol. researchgate.net

Nickel-catalyzed cross-coupling reactions also provide an effective means of forming C-S bonds. hznu.edu.cn For example, nickel(II) complexes with bipyridine ligands have been used to catalyze the electrochemical cross-coupling between functionalized aryl halides and 2-chloropyrazine. acs.org This demonstrates the utility of nickel catalysis in functionalizing the pyrazine ring. Iron salts have also been shown to promote the coupling of aryl halides with chloropyrazines. acs.org

Copper-catalyzed Ullmann-type reactions, though often requiring harsh conditions, have also been adapted with the use of appropriate ligands to moderate reactivity for the coupling of aryl halides and thiols. acsgcipr.org These metal-catalyzed approaches offer broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex pyrazine-thiol derivatives. acsgcipr.orgchemrevlett.com

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Palladium / Phosphine Ligands | Chloropyrazine, Thiol | Buchwald-Hartwig type | Broad substrate scope, mild conditions. acsgcipr.orgresearchgate.net |

| Nickel / Bipyridine Ligands | Chloropyrazine, Aryl Halide | Electrochemical Cross-Coupling | Effective for functionalizing pyrazine ring. acs.org |

| Copper / Ligands | Aryl Halide, Thiol | Ullmann Condensation | Ligands moderate traditionally harsh conditions. acsgcipr.org |

| Nickel / Zinc | Organic Iodides, Thiosulfonates | Reductive Cross-Coupling | Uses odorless, stable sulfur source. hznu.edu.cn |

Green Chemistry Approaches in Pyrazine Thiol Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazine thiols. These approaches prioritize atom economy, the use of sustainable or less toxic reagents and solvents, and energy efficiency.

Recent advancements have demonstrated the potential for more environmentally benign synthetic routes for the pyrazine core. One-pot methods, which combine multiple reaction steps into a single procedure without isolating intermediates, are a cornerstone of this approach. For instance, a simple and cost-effective method for preparing pyrazine derivatives involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds using a catalytic amount of potassium tert-butoxide at room temperature. researchgate.netresearchgate.net This method avoids harsh conditions and complex catalysts, offering high yields of 72-88%. researchgate.net The reaction is believed to proceed through the formation of a dihydropyrazine intermediate, which then aromatizes. researchgate.net

The use of novel and sustainable catalysts is another key area of green pyrazine synthesis. Researchers have successfully employed an onion extract as an efficient natural catalyst for producing pyrazine derivatives at room temperature. ajgreenchem.com This method boasts high atom economy, operational simplicity, and excellent yields (85-96%), leveraging the acidic nature (pH 3.6) of the onion extract to catalyze the condensation reactions. ajgreenchem.com

In the realm of metal catalysis, a shift from precious metals to earth-abundant alternatives is a significant green chemistry trend. Novel manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of 2-aminoalcohols to form 2,5-disubstituted pyrazines. nih.govacs.org This process is highly atom-economical, generating only hydrogen gas and water as byproducts, thus representing a sustainable and environmentally friendly alternative to traditional methods that often generate copious waste. nih.govacs.org While these methods have been established for various pyrazine derivatives, their specific application to the synthesis of sulfur-containing pyrazines, including thiol-substituted variants, remains an area for future development. The biosynthesis of pyrazines using microorganisms is also noted as an environmentally friendly alternative to chemical synthesis. mdpi.com

| Method | Catalyst/Reagent | Key Green Features | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | Potassium tert-butoxide | Room temperature, one-pot, cost-effective | 72-88 | researchgate.netresearchgate.net |

| Condensation | Onion Extract | Natural catalyst, room temperature, high atom economy | 85-96 | ajgreenchem.com |

| Dehydrogenative Coupling | Manganese Pincer Complex | Earth-abundant metal, atom-economical (H₂ and H₂O byproducts) | 40-95 | nih.govacs.org |

| Biosynthesis | Microorganisms (e.g., Bacillus subtilis) | Environmentally friendly process | N/A | mdpi.com |

Regioselective Synthesis and Isomeric Control in this compound Analogues

The synthesis of substituted pyrazines like this compound requires precise control over the position of each functional group on the pyrazine ring. This control, known as regioselectivity, is critical because different isomers (compounds with the same formula but different structures) can have vastly different chemical and biological properties. Achieving isomeric control is a significant challenge in heterocyclic chemistry.

A key issue in the synthesis of substituted pyrazines is the potential for nucleophilic substitution at multiple sites on the ring. For instance, in the synthesis of 1,2,4-triazolo[4,3-a]pyrazine-based compounds, a phenomenon known as tele-substitution can compete with the expected ipso-substitution. acs.orgacs.org In ipso-substitution, the nucleophile replaces a leaving group (like a halogen) at the same carbon atom. acs.orgacs.org In tele-substitution, the nucleophile attacks a different position on the ring, leading to a rearranged, isomeric product. acs.orgacs.org Studies have shown that more nucleophilic reagents, such as amines and thiols, are significantly more prone to yielding these tele-substituted isomers compared to less nucleophilic alcohols. acs.orgacs.org

The mechanism for tele-substitution may involve the initial attack of the nucleophile at an alternative carbon position (e.g., C-8 instead of C-5), followed by proton loss and elimination of the leaving group. acs.orgacs.org The ratio of ipso to tele products can be influenced by reaction conditions. For example, using an excess of a nucleophile can dramatically shift the reaction outcome toward the formation of the tele-isomer. acs.org

| Reactant System | Nucleophile | Observed Isomers | Key Finding | Reference |

|---|---|---|---|---|

| Bromo-triazolopyrazine | Phenethylamine | ipso-substituted (8%) and tele-substituted (83%) | The tele-substituted isomer was the major product. | acs.org |

| Chloro-triazolopyrazine | Amines and Thiols | Significantly more tele-substituted products | Nucleophilicity influences the degree of tele-substitution. | acs.org |

| 3-chloro-2-ethoxypyridine | Arylmagnesium Halides / Magnesium Thiolates | 3,4-disubstituted pyridines | Pyridyne intermediates allow for regioselective difunctionalization. | rsc.org |

Researchers have developed specific methods to achieve regioselectivity for pyrazine analogues. A novel method for the regioselective preparation of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide has been described, demonstrating precise control over the chlorination step. researchgate.net The study also investigated the subsequent coupling with variously substituted benzenethiols, highlighting how the electronic properties of the substituted chloropyrazine ring direct the position of further functionalization. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also valuable tools for predicting regioselectivity in such reactions.

The use of highly reactive intermediates, such as pyridynes (the nitrogen-containing analogues of arynes), offers another sophisticated strategy for isomeric control. In a related pyridine system, a 3,4-pyridyne intermediate was generated from a 3-chloro-2-thio-derivative. rsc.org Subsequent regioselective addition of a Grignard reagent or a magnesium thiolate to the 4-position, followed by an electrophilic quench at the 3-position, allowed for the synthesis of various 2,3,4-trisubstituted pyridines with high precision. rsc.org These advanced methods, while demonstrated on pyridine systems, provide a powerful conceptual framework for achieving regioselective synthesis and isomeric control in complex pyrazine analogues.

Chemical Reactivity, Transformation, and Derivatization Strategies of 3 Amino 5 Chloropyrazine 2 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group is a key site for chemical modifications, participating in oxidation, alkylation, acylation, and nucleophilic reactions.

Oxidation Reactions and Disulfide Formation

The thiol group of 3-Amino-5-chloropyrazine-2-thiol is susceptible to oxidation, a common reaction for thiols, which can lead to the formation of disulfides (-S-S-). This transformation is a critical consideration during synthesis and storage, as unwanted oxidation can lead to the formation of impurities. Mild oxidizing agents can convert two molecules of the thiol into a disulfide dimer. msu.edulibretexts.org The reaction is often reversible under reducing conditions.

Studies on similar thiol-containing compounds have shown that oxidation can be influenced by factors such as the solvent, temperature, and the presence of a base. nih.gov For instance, oxidation can occur in both aqueous and organic media, with the rate being dependent on the specific conditions. nih.gov The use of controlled oxidation conditions can be a deliberate strategy to synthesize symmetrical or unsymmetrical disulfides with specific properties. organic-chemistry.orgchimicatechnoacta.ru

Table 1: Oxidation of this compound

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Mild oxidizing agent (e.g., air, DMSO) | Bis(3-amino-5-chloropyrazin-2-yl) disulfide | msu.edulibretexts.orgnih.gov |

Alkylation and Acylation of the Thiol Moiety

The sulfur atom of the thiol group is a soft and potent nucleophile, readily undergoing alkylation and acylation reactions. libretexts.org These reactions are fundamental for introducing a wide variety of substituents at the 2-position of the pyrazine (B50134) ring.

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base results in the formation of 2-(alkylthio)pyrazines. The choice of base and solvent is crucial to deprotonate the thiol and facilitate the nucleophilic attack. This strategy has been employed in the synthesis of various derivatives. For example, the reaction of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-thiol with N-arylsubstituted α-chloroacetamides in the presence of potassium hydroxide (B78521) leads to the corresponding S-alkylated products. researchgate.net

Acylation: Similarly, acylation with acyl chlorides or anhydrides yields 2-(acylthio)pyrazines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Alkylation and Acylation of the Thiol Group

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide (R-X) | 2-(Alkylthio)pyrazine | researchgate.net |

| Acylation | Acyl chloride (R-COCl) | 2-(Acylthio)pyrazine | researchgate.net |

Nucleophilic Addition and Substitution at Sulfur

The thiol group can act as a nucleophile in various addition and substitution reactions. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Furthermore, the thiol group can be displaced through nucleophilic substitution reactions, although this is less common than reactions at the sulfur atom itself. More prevalent is the role of the thiol as the nucleophile in S-NAr reactions, displacing leaving groups on other aromatic or heteroaromatic rings. For example, the thiol group of this compound has been shown to react with 3-chloro-4-iodopyridine (B48283) in the presence of a palladium catalyst to form 6-chloro-3-((3-chloropyridin-4-yl)thio)pyrazin-2-amine. google.com This highlights the ability of the thiol to act as a potent nucleophile in cross-coupling reactions. researchgate.net

The reactivity of the thiol group is also central to the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. Studies on related 3-aminopyridine-2-thiol (B7721196) derivatives have shown that these compounds can undergo this rearrangement. jst.go.jpresearchgate.net

Reactivity of the Amino Group (-NH2)

The amino group at the 3-position of the pyrazine ring is another key functional group that allows for a diverse range of chemical modifications.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce various acyl groups, which can modulate the electronic and steric properties of the molecule. For instance, acylation of the amino group in 3-amino-s-triazolo[4,3-a]pyrazines has been shown to occur under normal conditions. rsc.org

Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Arylation: The amino group can also undergo arylation through reactions like the Buchwald-Hartwig amination, coupling with aryl halides in the presence of a palladium catalyst. This allows for the introduction of various aryl and heteroaryl substituents. The reaction of 3-aminopyrrole with chloropyrimidines proceeds via nucleophilic substitution at the amino group. arkat-usa.org

Table 3: Reactions of the Amino Group

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | Amide | rsc.org |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | google.com |

| Arylation | Aryl halide (Ar-X), Pd catalyst | Arylamine | arkat-usa.org |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. uobaghdad.edu.iqresearchgate.net This diazotization reaction is a gateway to a wide array of functional group transformations. The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions.

The diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. It can also be coupled with activated aromatic compounds to form azo compounds. uobaghdad.edu.iqresearchgate.net For example, the diazotization of 2-amino-5-thiol-1,3,4-thiadiazole followed by coupling with different activated aromatic compounds has been reported to yield various azo compounds. uobaghdad.edu.iq

Table 4: Diazotization and Subsequent Reactions

| Reaction | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt | uobaghdad.edu.iq |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl halide, Aryl cyanide | rsc.org |

| Azo Coupling | Activated aromatic compound | Azo compound | uobaghdad.edu.iqresearchgate.net |

Condensation Reactions with Carbonyl Compounds

The amino and thiol groups of this compound provide nucleophilic centers that can readily participate in condensation reactions with carbonyl compounds. These reactions are fundamental in constructing more complex molecular architectures.

For instance, the reaction with various carbonyl compounds can lead to the formation of Schiff bases. researchgate.net This reactivity is analogous to the behavior of other amino-thiol compounds which readily condense with carbonyls to form thiazole (B1198619) hybrids and other related structures. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine linkage. The presence of the thiol group can also lead to subsequent cyclization reactions, forming thiazole or related heterocyclic rings.

A representative reaction is the condensation with an aldehyde or ketone, which can be catalyzed by acid or base. The specific conditions often dictate the final product, influencing whether a simple Schiff base is formed or if a more complex, cyclized product results.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type |

| This compound | Aldehyde (R-CHO) | Schiff Base / Thiazole derivative |

| This compound | Ketone (R-CO-R') | Schiff Base / Thiazole derivative |

| This compound | α,β-Unsaturated Carbonyl | Michael Adduct / Fused Ring System |

Reactivity of the Pyrazine Ring System

The pyrazine ring in this compound is electron-deficient, a characteristic that significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

The electron-withdrawing nature of the pyrazine nitrogens, compounded by the presence of a chlorine atom, makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom at the 5-position is a primary site for such attacks.

Electrophilic aromatic substitution (EAS) on the pyrazine ring of this compound is generally difficult. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. abertay.ac.uk This deactivation is a common feature of pyridine (B92270) and other azine systems. uomustansiriyah.edu.iq

Furthermore, the amino group, typically an activating group in EAS, can be protonated under the acidic conditions often required for these reactions. chemistrysteps.com This protonation forms a strongly deactivating -NH3+ group, further hindering electrophilic substitution. chemistrysteps.com While the amino group directs incoming electrophiles to the ortho and para positions, the strong deactivation of the ring system makes such reactions challenging. Any potential electrophilic attack would likely occur on the more electron-rich positions, if at all, and would require harsh reaction conditions. abertay.ac.uk

The structure of this compound and its derivatives is amenable to the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This rearrangement typically involves an activated aromatic system and a connecting chain with a terminal nucleophile. In derivatives of this compound, the amino group can act as the intramolecular nucleophile, attacking an activated position on an adjacent aromatic ring linked through the sulfur atom.

Studies on analogous pyridine derivatives have shown that the presence of a halogen atom, such as chlorine, can promote the Smiles rearrangement. jst.go.jpresearchgate.netnii.ac.jp This is attributed to the additive inductive effect of the halogen and the electronic effect of the ring nitrogen. researchgate.net The rearrangement is a powerful tool for the synthesis of fused heterocyclic systems like phenothiazines and their aza-analogs. researchgate.net The general mechanism involves the formation of a spirocyclic intermediate, followed by cleavage of the original carbon-sulfur bond and formation of a new carbon-nitrogen bond.

Formation of Fused Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. uomus.edu.iq The presence of multiple reactive sites allows for diverse cyclization strategies.

One common approach involves the reaction of the amino and thiol groups with bifunctional electrophiles. For example, reaction with α-haloketones or α-halocarboxylic acids can lead to the formation of thiazolo[3,2-a]pyrazine derivatives. The initial step is typically the S-alkylation of the thiol group, followed by intramolecular cyclization of the amino group onto the newly introduced electrophilic center.

Furthermore, the reactivity of the chlorine atom in nucleophilic aromatic substitution provides another avenue for constructing fused rings. Intramolecular displacement of the chlorine by a nucleophilic side chain, introduced at either the amino or thiol position, can lead to the formation of tricyclic systems. This strategy has been employed in the synthesis of various biologically active heterocyclic compounds.

Table 2: Examples of Fused Heterocyclic Systems

| Starting Material | Reagent | Fused System Formed |

| This compound | α-Haloketone | Thiazolo[3,2-a]pyrazine |

| This compound | Phosgene or equivalent | Thiazolo[3,2-a]pyrazin-3(2H)-one |

| S-Alkylated derivative with terminal nucleophile | Base | Fused tricyclic system via intramolecular SNA_r |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring of 3 Amino 5 Chloropyrazine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Amino-5-chloropyrazine-2-thiol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure and the chemical environment of the atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of this compound and its derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyrazine (B50134) ring.

For instance, in a related compound, 3-Amino-5-chloropyrazine-2-carbonitrile, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the pyrazine proton at δ 8.12 ppm and a broad singlet for the amino (-NH₂) protons at δ 6.85 ppm. The downfield shift of the pyrazine proton is characteristic of protons attached to electron-deficient aromatic rings. The broadness of the amino proton signal is typical and is due to quadrupole broadening and chemical exchange.

The chemical shifts of aromatic protons in similar pyridine (B92270) derivatives generally appear in the range of 7.0–8.5 ppm. The amino group protons are often observed as a broad singlet between 5.0 and 6.0 ppm, with the exact position being dependent on the solvent and concentration. For S-alkyl derivatives of similar triazole-thiols, the NH proton signals have been observed as singlets in the range of 11.73-11.74 ppm. researchgate.net The specific chemical shifts provide a fingerprint for the substitution pattern on the heterocyclic ring. libretexts.orgchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazine and Pyridine Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Pyrazine-H | ~8.12 | Singlet, indicative of a single proton on the pyrazine ring. |

| Aromatic-H | 7.0 - 8.5 | Multiplets, characteristic of protons on a substituted pyridine ring. |

| Amino (-NH₂) | 5.0 - 6.0 (broad singlet) | Position is solvent and concentration dependent. |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. scienceready.com.aulibretexts.org

In substituted pyrazines and pyridines, the carbon atoms directly attached to electronegative atoms like chlorine or nitrogen, or electron-withdrawing groups, will be deshielded and appear at a higher chemical shift (downfield). libretexts.org Conversely, carbons attached to electron-donating groups like the amino group will be shielded and appear at a lower chemical shift (upfield). For example, in carbonyl-containing derivatives, the carbonyl carbon signal is typically found far downfield, in the range of 170-220 ppm. libretexts.org

The substitution pattern of di- and trisubstituted pyrazines can be effectively determined by analyzing the ¹³C NMR chemical shifts. researchgate.net These shifts, along with coupling constants, help in the unambiguous assignment of the carbon signals and in understanding the effects of substituents on the pyrazine nucleus. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Substituted Pyrazine and Pyridine Systems

| Carbon Type | Typical Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| C-Cl | Higher ppm (downfield) | Electron-withdrawing effect of chlorine. |

| C-NH₂ | Lower ppm (upfield) | Electron-donating effect of the amino group. |

| Pyrazine Ring Carbons | 120 - 160 | Substitution pattern and nature of substituents. iucr.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex NMR spectra and elucidating the complete molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.netresearchgate.netsdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is invaluable for establishing the connectivity of proton spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This allows for the direct assignment of a proton to its corresponding carbon atom, greatly simplifying the analysis of both ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range correlation is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This through-space correlation is essential for determining the stereochemistry and conformation of molecules. researchgate.netresearchgate.net

The combination of these 2D NMR experiments allows for the comprehensive structural determination of complex pyrazine derivatives, confirming regiochemistry and substitution patterns. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also be used to study conformational changes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.edu Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. orientjchem.org

For this compound and its derivatives, key vibrational modes include:

N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹. nih.gov

S-H stretching: The thiol group (-SH) exhibits a weak absorption band around 2550 cm⁻¹. researchgate.netmdpi.com

C=N and C=C stretching: Vibrations of the pyrazine ring are expected in the 1400–1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond shows a characteristic absorption in the lower frequency region, typically between 550 and 850 cm⁻¹. mahendrapublications.com

In a related compound, 3-amino-5-chloropyridine-2-thiol (B1643796), FT-IR peaks were observed at 3430 cm⁻¹ (N-H stretch), 1656 cm⁻¹ (C=N), and 1124 cm⁻¹ (C-Cl). For 3-Amino-5-chloropyrazine-2-carbonitrile, characteristic IR peaks are found at 2220 cm⁻¹ for the C≡N stretch and 3350 cm⁻¹ for the N-H stretch. These characteristic frequencies are invaluable for confirming the presence of specific functional groups. nih.govacs.orgnih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H stretch | 3300 - 3500 | nih.gov |

| Thiol (-SH) | S-H stretch | ~2550 | researchgate.netmdpi.com |

| Pyrazine Ring | C=N, C=C stretch | 1400 - 1650 | |

| Cyano (-C≡N) | C≡N stretch | ~2220 |

Raman Spectroscopy and Comparison with Theoretical Vibrational Wavenumbers

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. rsc.org

For pyrazine and its derivatives, Raman spectroscopy can provide valuable information about the ring breathing modes and other skeletal vibrations. researchgate.net For instance, the ring breathing mode of pyrazine is observed at 1015 cm⁻¹, while for 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, these modes are shifted to 1049 cm⁻¹ and 1131 cm⁻¹, respectively. researchgate.net In 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the C-Cl stretching mode is observed in the Raman spectrum at 671 and 512 cm⁻¹. mahendrapublications.com

Modern computational chemistry methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational wavenumbers. mahendrapublications.comaip.orgconicet.gov.ar These calculated spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of complex vibrational modes and to confirm the proposed molecular structure. mahendrapublications.comosti.govuantwerpen.be The good agreement often found between scaled theoretical frequencies and experimental data validates the structural assignments. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-5-chloropyrazine-2-carbonitrile |

| 3-Amino-5-chloropyridine-2-thiol |

| Pyrazine |

| 2-Chloropyrazine |

| 2,6-Dichloropyrazine |

| 5-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide |

| 3,5-Dichloropyrazine-2-carbonitrile |

| Benzylamine |

| 2-Amino-5-bromopyrazin-3-thiol |

| 2-Amino-3,5-dibromopyrazine |

| 4,6-Diaminopyrimidine |

| 2,3-Dichloro-1,4-naphthoquinone |

| 4,6-Diamino-2-pyrimidinethiol |

| 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol |

| Ethyl acetate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool in modern chemistry for determining the molecular weight and elemental composition of a compound. uakron.edu For a molecule like this compound, high-resolution and tandem mass spectrometry techniques provide definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. sfrbm.org Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can distinguish between compounds with the same nominal mass but different elemental compositions. sfrbm.orgnih.gov

For derivatives of this compound, HRMS is used to confirm that the synthesized product possesses the correct elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can verify the compound's identity. For instance, studies on analogous 5-chloropyridine derivatives have successfully used HRMS (ESI+) to confirm their structures, achieving mass accuracies within a few parts per million (ppm). nih.govmdpi.com The protonated molecule [M+H]⁺ is commonly observed, and its measured m/z value provides direct confirmation of the molecular weight and, by extension, the elemental formula. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for an Analogous Heterocyclic Thiol Compound

| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Technique |

|---|---|---|---|

| C₉H₁₁ClN₆S | 271.0533 | 271.0531 | ESI-TOF |

| C₁₇H₁₇ClN₆S₂ | 405.0724 | 405.0722 | ESI-TOF |

| C₁₇H₁₅ClN₆O₂S | 403.0745 | 403.0741 | ESI-TOF |

Data derived from studies on related 5-chloropyridinyl-1,2,4-triazole-3-thione derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. uakron.edunih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ of the target compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product or daughter ions) are detected. nih.gov

The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and functional groups. For this compound, MS/MS analysis would help confirm the positions of the amino, chloro, and thiol substituents on the pyrazine ring. The fragmentation pathways can elucidate the structure of different isomers, which might be difficult to distinguish by MS alone. LC-MS/MS methods are particularly powerful, allowing for the separation of complex mixtures before analysis, and can be used for the sensitive and selective quantification of target thiol compounds and their metabolites in various matrices. nih.govd-nb.info

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SXRD) provides an unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles. It is considered the "gold standard" for structural characterization. For novel derivatives of this compound, obtaining a single crystal suitable for SXRD analysis is a primary goal to irrefutably confirm its constitution and stereochemistry.

The analysis of related heterocyclic compounds, such as substituted aminopyridines and pyridazines, reveals that they often crystallize in common space groups like P21/c (monoclinic) or orthorhombic systems. growingscience.com The resulting crystallographic data provides precise atomic coordinates, which are used to build a three-dimensional model of the molecule.

Table 2: Example of Crystallographic Data Obtained from Single Crystal X-ray Diffraction for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1009.9(13) |

| Z (molecules/unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.0906, wR2 = 0.1422 |

Data from the structural analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SXRD data allows for a detailed analysis of the crystal packing, which is governed by intermolecular interactions. researchgate.net These non-covalent forces, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the supramolecular architecture of the crystal lattice. rsc.orgmdpi.commdpi.com

For this compound, the amino (-NH₂) and thiol (-SH) groups are expected to be primary sites for hydrogen bonding, acting as both donors and acceptors (e.g., N-H···S and S-H···N interactions). The chlorine atom can participate in C-H···Cl halogen bonds, and the aromatic pyrazine ring can engage in π-π stacking interactions with adjacent molecules. mdpi.com Understanding these interactions is crucial as they influence key physical properties of the solid material, such as melting point and solubility.

Hyphenated Techniques for Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method (like liquid chromatography) with a spectroscopic detection method (like mass spectrometry), are vital for real-time reaction monitoring and for assessing the purity of the final product. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique for this purpose. During the synthesis of derivatives of this compound, small aliquots of the reaction mixture can be injected into the LC-MS system over time. This allows for the separation and identification of reactants, intermediates, products, and byproducts. By monitoring the decrease in reactant peaks and the increase in the product peak, the reaction progress can be accurately tracked. researchgate.net

For purity assessment, LC coupled with a UV detector (LC-UV) or MS detector (LC-MS) is employed. mdpi.com A high-resolution chromatographic column separates the main compound from any impurities. The area under each peak in the chromatogram is proportional to the concentration of that species, allowing for the quantification of purity. For trace-level impurities, using a mass spectrometer in Selected Ion Monitoring (SIM) mode provides enhanced sensitivity and selectivity, which is critical in pharmaceutical applications where even small amounts of impurities must be controlled. researchgate.net Derivatization of the analyte prior to analysis can sometimes be employed to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, a compound that exhibits polarity and is not readily volatile. LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry, making it ideal for identifying the parent compound, its derivatives, and any impurities within a complex mixture. nih.govnih.gov

Methodology and Research Findings

The separation of pyrazine and thiol-containing compounds is typically achieved using reverse-phase HPLC. nih.govnih.gov For instance, a C18 column is often employed for the separation of pyrazine derivatives, utilizing a mobile phase gradient of water and acetonitrile (B52724), often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov The analysis of thiols specifically has been performed with C18 columns at controlled temperatures (e.g., 40°C) to ensure reproducible retention times. nih.gov

Following chromatographic separation, detection by mass spectrometry is commonly performed using a soft ionization technique such as Electrospray Ionization (ESI), typically in positive ion mode, which would protonate the basic amino group of the target molecule. nih.govconicet.gov.ar High-resolution mass spectrometry (HRMS) instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, where the isolated parent ion is fragmented to produce a characteristic pattern that helps identify the molecule's structure.

Applications in Structural Elucidation and Reaction Monitoring

For structural elucidation, the accurate mass obtained from HRMS confirms the molecular formula. The fragmentation pattern generated in MS/MS experiments provides evidence for the compound's structure. For this compound, characteristic fragmentation might include the neutral loss of chlorine, the thiol group, or cleavage of the pyrazine ring.

LC-MS is also a powerful tool for real-time reaction monitoring. researchgate.net For example, in the synthesis of this compound from a precursor like 3-bromo-6-chloropyrazin-2-amine, LC-MS can track the consumption of the starting material and the formation of the desired product over time. google.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

Below is a table summarizing typical LC-MS parameters that could be applied to the analysis of this compound.

| Parameter | Typical Setting | Purpose | Reference |

| Chromatography | |||

| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) | Separation of the parent compound from impurities and derivatives. | nih.govgoogle.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Formate | Aqueous component for reverse-phase separation; additive improves peak shape and ionization. | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute compounds from the column. | nih.gov |

| Flow Rate | 0.2 - 1.2 mL/min | Controls the speed of separation and analysis time. | nih.govgoogle.com |

| Column Temperature | 40°C | Ensures reproducible retention times and can improve peak shape. | nih.gov |

| Mass Spectrometry | |||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization suitable for polar molecules; positive mode protonates the amino group. | nih.gov |

| Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | For mass analysis; TOF and Orbitrap provide high mass accuracy for formula determination. | nih.govmdpi.com |

| Scan Mode | Full Scan for unknowns; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and reaction monitoring. | SIM/MRM offers higher sensitivity and selectivity for target compounds. | nih.gov |

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Chloropyrazine 2 Thiol

Tautomerism and Conformational Analysis

Influence of Solvent Effects on Tautomeric Ratios

The tautomeric equilibrium of molecules like 3-Amino-5-chloropyrazine-2-thiol, which can exist in thiol and thione forms, is significantly influenced by the surrounding solvent environment. Computational studies, often employing Density Functional Theory (DFT), are crucial in predicting how solvent polarity affects the relative stabilities of these tautomers.

Theoretical investigations on analogous heterocyclic systems, such as pyrazole (B372694) derivatives, have demonstrated that solvent polarity can dramatically shift the tautomeric equilibrium. For instance, in pyrazolones, increasing solvent polarity has been shown to enhance the stability of both keto and enol tautomers, though the keto form generally remains more stable. This effect is attributed to the modulation of the molecule's dipole moment by the solvent. mdpi.com Similarly, for substituted adenines, solvents can either increase or decrease the electron-donating ability of an amino group depending on its proximity to other functional groups, thereby altering tautomeric preferences. nih.gov

In the case of this compound, the thiol-thione tautomerism is a key consideration. Discrepancies in experimental spectroscopic data can often be attributed to solvent-induced shifts in this equilibrium. For example, using a deuterated solvent like DMSO for NMR spectroscopy can help stabilize the thiol proton, providing clearer data. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the bulk solvent effects. These models have been successfully used to study the tautomerism of similar compounds, revealing that water molecules, for instance, can lower the energy barriers for proton transfer between tautomeric forms through hydrogen bonding. mdpi.com

The following table illustrates hypothetical relative energies of the thiol and thione tautomers of this compound in different solvents, as would be predicted by computational methods.

| Solvent | Dielectric Constant (ε) | Relative Energy of Thiol (kcal/mol) | Relative Energy of Thione (kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | 1 | 0.0 | 2.5 | Thiol |

| Toluene | 2.4 | 0.0 | 1.8 | Thiol |

| Tetrahydrofuran | 7.6 | 0.0 | 0.9 | Thiol |

| Ethanol | 24.6 | 0.5 | 0.0 | Thione |

| Water | 80.1 | 1.2 | 0.0 | Thione |

| Note: The data in this table is illustrative and based on general principles of solvent effects on tautomerism. Actual values would require specific DFT calculations for this compound. |

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of nucleophilic and electrophilic reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict reaction pathways and understand the factors that control reactivity. Density Functional Theory (DFT) is a commonly used method for these investigations.

For nucleophilic substitution reactions, such as the displacement of the chlorine atom at the C5 position, DFT calculations can predict the activation energy barriers. The electron-withdrawing nature of the pyrazine (B50134) ring and the chloro substituent makes this position susceptible to nucleophilic attack. Transition state analysis can reveal the geometry of the intermediate complex and the bond-breaking and bond-forming processes. For example, in reactions with thiols, the sulfur atom acts as the nucleophile, and the d-orbitals of sulfur can participate in stabilizing the transition state. scribd.com

In the case of electrophilic reactions, the amino group is a likely site of attack. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity. The HOMO is often localized on the amino group, making it susceptible to electrophiles.

The table below presents hypothetical activation energies for nucleophilic and electrophilic reactions of this compound, demonstrating how computational chemistry can quantify reaction barriers.

| Reaction Type | Reactant | Nucleophile/Electrophile | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | This compound | Methanethiol | 22.5 |

| Nucleophilic Substitution | This compound | Ammonia | 28.1 |

| Electrophilic Addition | This compound | Proton (H+) | 15.3 |

| Electrophilic Aromatic Substitution | This compound | Nitronium ion (NO2+) | 19.8 |

| Note: This data is hypothetical and for illustrative purposes. Actual values would require specific computational studies. |

Prediction of Regioselectivity and Stereoselectivity

Computational modeling is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. DFT calculations can determine the relative energies of different possible products and transition states, thereby indicating the most likely reaction outcome.

The regioselectivity of nucleophilic attack on the pyrazine ring can be correlated with the calculated electronic deficiency at different carbon atoms. researchgate.net For instance, the C5 position, bearing the chloro substituent, is often predicted to be the most electrophilic and therefore the primary site for nucleophilic substitution. In reactions with unsymmetrical reagents, computational analysis can predict which of the possible isomers will be preferentially formed. mdpi.com

Stereoselectivity, particularly in reactions involving the formation of chiral centers, can also be predicted. For example, in thiol-yne additions, computational studies can determine the preferred stereochemical outcome (Z or E isomer) by analyzing the transition state energies for the different addition pathways. acs.org

The following table provides an example of how computational methods could predict the regioselectivity of a reaction.

| Reaction | Possible Regioisomers | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic substitution with methanethiol | 5-thiomethyl-3-aminopyrazine-2-thiol | 0.0 | 5-thiomethyl-3-aminopyrazine-2-thiol |

| 6-thiomethyl-3-aminopyrazine-2-thiol | 5.2 | ||

| 3-thiomethyl-5-chloropyrazine-2-amine | 8.9 | ||

| Note: This is a hypothetical example to illustrate the concept. Specific calculations would be needed for accurate predictions. |

Radical-Ionic Mechanisms in Coupling Reactions

Computational modeling plays a crucial role in understanding the complex mechanisms of coupling reactions, particularly those that may proceed through radical-ionic pathways. For pyrazine derivatives, coupling reactions with thiols in the presence of a copper catalyst have been proposed to involve a radical-ionic mechanism. researchgate.net

These mechanisms often involve single-electron transfer (SET) steps, leading to the formation of radical ions. DFT calculations can be used to model these steps and determine their feasibility. For instance, in a C-S cross-coupling reaction, an electron may be transferred from a thiolate anion to the aryl halide, generating a thiyl radical and an aryl radical, which then combine to form the product. nih.gov Computational studies can help to elucidate the intricate interplay between radical and ionic species and the role of the catalyst in facilitating these transformations. mdpi.com

Understanding these mechanisms is critical for optimizing reaction conditions and expanding the scope of such coupling reactions. For example, computational insights into titanium-catalyzed radical-radical couplings have helped to interpret complex reaction kinetics. science.gov

Spectroscopic Property Prediction and Validation

Theoretical Calculation of NMR Chemical Shifts

Computational chemistry provides a powerful means to predict and validate spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. DFT-based calculations have become a standard tool for predicting the ¹H and ¹³C NMR spectra of organic molecules. osti.gov

For this compound, theoretical calculations can help in assigning the signals in experimentally obtained NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the amino, chloro, and thiol substituents. By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be predicted. These calculations are often performed using a reference compound, such as tetramethylsilane (B1202638) (TMS), to convert the calculated shieldings to chemical shifts. frontiersin.org

The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models like the Conductor-like Screening Model (COSMO). osti.gov Furthermore, for molecules with conformational flexibility, averaging the calculated chemical shifts over multiple conformations obtained from molecular dynamics simulations can lead to more accurate results that reflect the dynamic nature of the molecule in solution. nih.gov

Below is a table showing a hypothetical comparison between experimentally observed and theoretically calculated ¹H NMR chemical shifts for this compound.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H6 | 7.85 | 7.92 |

| NH₂ | 5.50 | 5.45 |

| SH | 4.20 | 4.15 |

| Note: This data is illustrative. Experimental values can vary with solvent and concentration, and calculated values depend on the level of theory and basis set used. |

Prediction of Vibrational Frequencies (IR, Raman)

No specific data from theoretical calculations on the predicted IR and Raman frequencies for this compound are available in the searched scientific literature. Such an analysis would typically involve DFT calculations to determine the harmonic vibrational frequencies, IR intensities, and Raman activities, followed by a detailed assignment of the vibrational modes to specific molecular motions like stretching, bending, and torsional vibrations of the pyrazine ring, C-Cl, C-S, and NH₂ groups.

UV-Vis Absorption Spectra Simulation

No specific data from theoretical simulations of the UV-Vis absorption spectrum for this compound were found in the searched literature. A typical study would use TD-DFT calculations to predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*) that constitute the absorption bands.

Coordination Chemistry of 3 Amino 5 Chloropyrazine 2 Thiol As a Ligand

Binding Modes and Ligand Properties

The coordination of 3-Amino-5-chloropyrazine-2-thiol to metal centers can occur through several of its functional groups, primarily the thiol sulfur and the nitrogen atoms of the pyrazine (B50134) ring and the amino group. This multifunctionality gives rise to various binding modes.

The thiol group (-SH) is a key site for coordination. It can be deprotonated to form a thiolate (-S⁻), which then acts as a soft donor, readily coordinating to various metal ions. This mode of coordination is common for ligands containing thiol or thione groups. The formation of a metal-sulfur bond is a primary interaction in many of its complexes.

The pyrazine ring contains two nitrogen atoms, both of which are potential coordination sites. The specific nitrogen atom that coordinates can be influenced by steric and electronic factors. For instance, in related chloro-substituted pyrazin-2-amine complexes with copper(I) bromide, coordination through the pyrazine nitrogen has been observed. mdpi.com The amino group (-NH₂) attached to the pyrazine ring also presents a nitrogen donor site. Coordination through the amino nitrogen has been documented in complexes of similar ligands, such as 2-amino-3-hydroxypyridine, where it chelates with a deprotonated adjacent group. researchgate.net

The presence of multiple, distinct donor atoms (S and N) allows this compound to function as an ambidentate or polydentate ligand. It can coordinate to a single metal ion through more than one donor site (chelation) or bridge between two or more metal centers, leading to the formation of coordination polymers. For example, related chloro-substituted pyrazin-2-amines have been shown to form one-dimensional (1D) and two-dimensional (2D) coordination polymers with copper(I) bromide. mdpi.com This bridging capability is a key feature of its coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes of various transition metals with ligands similar to this compound have been synthesized. For instance, copper(I) complexes of several chloro-substituted pyrazin-2-amines have been prepared through an in situ redox process starting from copper(II) bromide. mdpi.com Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully synthesized in an alcoholic medium. nih.gov The general approach involves dissolving the ligand and the metal salt in a suitable solvent and often requires heating under reflux to facilitate the reaction.

Table 1: Examples of Synthesized Transition Metal Complexes with Similar Ligands

| Ligand | Metal Ion(s) | Synthetic Method | Reference |

| Chloro-substituted pyrazin-2-amines | Cu(I) | In situ redox from CuBr₂ | mdpi.com |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Reaction in alcoholic medium | nih.govresearchgate.net |

| 2-Amino-3-hydroxypyridine | Co(II), Cu(II), Pd(II), Fe(III), Ru(III), Rh(III) | Not specified | researchgate.net |

The geometry of the resulting coordination complexes is dependent on the coordination number of the metal ion, the nature of the metal, and the stoichiometry of the ligand. Common geometries observed for transition metal complexes include square planar, tetrahedral, and octahedral. For example, in studies of complexes with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, a tetrahedral geometry was proposed for Ni(II), Zn(II), and Cd(II) complexes, while Cu(II) complexes were suggested to have a square planar or square structure. nih.govresearchgate.net The determination of these geometries is typically achieved through techniques such as single-crystal X-ray diffraction, as well as spectroscopic methods like UV-visible and infrared spectroscopy, and magnetic susceptibility measurements.

Table 2: Observed Geometries in Related Transition Metal Complexes

| Metal Complex | Proposed Geometry | Characterization Technique(s) | Reference |

| Ni(II), Zn(II), Cd(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Spectral data | nih.govresearchgate.net |

| Cu(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | Spectral data | nih.govresearchgate.net |

| Cu(I)Br complexes with chloro-substituted pyrazin-2-amines | 1D and 2D polymeric structures | X-ray diffraction analysis | mdpi.com |

Role in Cyclometalated Systems

While direct examples of cyclometalated systems involving this compound are not extensively documented in the reviewed literature, the principles of cyclometalation can be inferred from related structures. Cyclometalation is a process where a ligand reacts with a metal center to form a metallacycle, a ring structure containing a metal atom. This typically involves the activation of a C-H bond on the ligand, leading to the formation of a metal-carbon bond.

In the context of ligands similar to this compound, such as substituted 2,2'-bipyridines, cyclometalation has been shown to influence the reactivity of the resulting metal complexes. For instance, in platinum(II) complexes, the presence of a cyclometalated aryl ring can significantly enhance the rate of ligand substitution reactions. researchgate.net This rate enhancement is attributed to the electronic effects of the metal-carbon bond and the steric constraints imposed by the metallacycle. researchgate.net

The potential for this compound to participate in cyclometalation would likely involve the activation of a C-H bond on the pyrazine ring. The specific site of activation would be influenced by the electronic properties of the amino, chloro, and thiol substituents. The formation of a cyclometalated complex would create a rigid ligand framework, which could have implications for the catalytic activity and photophysical properties of the resulting metal complex. Further research is needed to explore the potential of this compound in the formation of cyclometalated systems and to characterize the properties of such complexes.

Advanced Characterization of Coordination Compounds

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for determining the magnetic properties of coordination compounds, which arise from the unpaired electrons in the d-orbitals of the central metal ion. These measurements help in elucidating the electronic structure and geometry of the complexes. For instance, in a study of various metal complexes with thiourea-based ligands, magnetic susceptibility data was used to propose the geometry of the complexes. researchgate.net Tetrahedral and octahedral geometries were suggested for different metal-to-ligand ratios based on the magnetic moments. researchgate.net

Molar Conductivity Studies

Several studies on related coordination compounds have utilized molar conductivity to characterize the nature of the complexes. For example, studies on various Schiff base complexes have shown them to be non-electrolytes, indicating that the anions are coordinated to the metal ion and are not present as free ions in the solution. researchgate.netjmchemsci.com Similarly, research on complexes with thiourea (B124793) derivatives and other heterocyclic ligands has used molar conductivity to confirm the non-electrolytic nature of the synthesized compounds. researchgate.netgrafiati.com

In the context of this compound complexes, molar conductivity measurements would be essential to determine if the chloride ion from the ligand or any counter-ions from the metal salt are part of the coordination sphere or exist as free ions in solution. This would help in formulating the correct structure of the complex.

X-ray Diffraction for Coordination Geometry

Numerous studies on coordination compounds of related ligands have relied on X-ray diffraction to elucidate their structures. For example, the crystal structures of copper(I) bromide complexes with various chloro-substituted pyrazin-2-amines have been determined, revealing one- and two-dimensional coordination polymers. mdpi.com These studies have shown how the substitution pattern on the pyrazine ring influences the coordination mode and the resulting supramolecular architecture. mdpi.com Similarly, X-ray diffraction has been used to determine the structures of Schiff base complexes, revealing mononuclear structures with distorted tetrahedral geometries. researchgate.net

For complexes of this compound, X-ray diffraction would be the definitive method to establish the coordination mode of the ligand (e.g., monodentate, bidentate), the coordination number of the metal, and the precise geometry of the complex. This information is fundamental to understanding the structure-property relationships of these compounds.

Theoretical Studies of Metal-Ligand Interactions

DFT Calculations of Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and reactivity of coordination compounds. DFT calculations can provide insights into molecular orbital energies, charge distribution, and the nature of metal-ligand interactions, complementing experimental findings.

DFT studies have been successfully applied to understand the properties of various coordination complexes. For instance, DFT calculations on Schiff base complexes have been used to analyze their electronic properties and support the experimentally determined structures. researchgate.net In the study of pyrazole (B372694) derivatives, DFT calculations have been employed to investigate tautomeric stability and the effect of substituents on the electronic structure. mdpi.com These theoretical studies can also predict spectroscopic properties and help in the interpretation of experimental data. mdpi.com

For complexes of this compound, DFT calculations could be used to:

Determine the preferred coordination mode of the ligand.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the complexes.

Analyze the nature of the metal-ligand bond through population analysis and bond order calculations.

Predict the vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Such theoretical investigations would provide a deeper understanding of the electronic factors governing the coordination chemistry of this compound.

Molecular Docking for Metal Ion Binding Affinities

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of coordination chemistry, it can be employed to estimate the binding affinities between a ligand, such as this compound, and various metal ions. This predictive capability is invaluable for designing and selecting ligands for specific applications, such as metal ion sensing, catalysis, and the development of metallodrugs. nih.gov

The process involves the generation of various conformations of the ligand and docking them into the active site or coordination sphere of a metal ion. A scoring function is then used to calculate the binding energy, which provides a quantitative measure of the binding affinity. Lower binding energies typically indicate more stable complexes.

A hypothetical molecular docking study was conceptualized to evaluate the binding affinities of this compound with a selection of divalent metal ions: Cu(II), Ni(II), Co(II), and Zn(II). The ligand was modeled in its neutral thione form. The metal ions were prepared with appropriate hydration spheres to simulate an aqueous environment. The docking simulations would be performed using software like AutoDock or MOE (Molecular Operating Environment).

The anticipated results of such a study are presented in the interactive data table below. The binding energies (in kcal/mol) represent the calculated affinity of the ligand for each metal ion. The key interacting atoms on the ligand that form coordination bonds with the metal ion are also identified.

| Metal Ion | Binding Energy (kcal/mol) | Key Interacting Atoms |

| Cu(II) | -8.5 | N(1), S(thiol) |

| Ni(II) | -7.8 | N(1), S(thiol) |

| Co(II) | -7.5 | N(1), S(thiol) |

| Zn(II) | -7.2 | N(1), S(thiol) |

Table 1: Hypothetical Molecular Docking Results for this compound with Divalent Metal Ions. This interactive table presents the predicted binding energies and the primary atoms of the ligand involved in the coordination with each metal ion. The data suggests a preferential binding of this compound for Cu(II) over the other tested metal ions, which is a common trend for N,S-donor ligands due to the Irving-Williams series. The primary coordination is predicted to occur in a bidentate fashion through the N(1) atom of the pyrazine ring and the exocyclic sulfur atom, forming a stable five-membered chelate ring.

These theoretical findings would ideally be corroborated by experimental studies, such as spectrophotometric titrations or isothermal titration calorimetry, to validate the predicted binding affinities and coordination modes. Such a combined computational and experimental approach provides a comprehensive understanding of the coordination chemistry of this compound.

Molecular Mechanism Studies and Biological Target Interactions of 3 Amino 5 Chloropyrazine 2 Thiol and Its Derivatives

Molecular Interactions with Biological Macromolecules

Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, HDAC, Topoisomerase, Proteasome)

Derivatives of pyrazine (B50134) and similar heterocyclic compounds have been investigated as inhibitors of several key enzymes involved in disease processes. While specific studies on 3-amino-5-chloropyrazine-2-thiol are not extensively detailed in the provided results, the general mechanisms of related compounds offer valuable insights.

Enzyme Inhibition: The amino group of these compounds can enhance their nucleophilicity, enabling them to form covalent bonds with electrophilic sites on enzymes, leading to inhibition. For instance, derivatives of 2-amino-1,3,4-oxadiazole have shown cytotoxic activity against cancer cell lines like HepG2, suggesting potential enzyme inhibition pathways. nih.gov